molecular formula C14H20N6 B14658270 N~6~-Benzyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4,6-triamine CAS No. 50374-08-8

N~6~-Benzyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B14658270
CAS No.: 50374-08-8
M. Wt: 272.35 g/mol
InChI Key: VWOHVKNSCSIPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~6~-Benzyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4,6-triamine is a synthetic organic compound belonging to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with benzyl and tetramethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Benzyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4,6-triamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

    Substitution Reactions: The introduction of benzyl and tetramethylamine groups can be achieved through nucleophilic substitution reactions. For example, benzyl chloride and tetramethylamine can be reacted with the triazine ring in the presence of a base such as sodium hydroxide or potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of N6-Benzyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4,6-triamine may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification methods can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N~6~-Benzyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The benzyl and tetramethylamine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Benzyl chloride, tetramethylamine, sodium hydroxide, potassium carbonate, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce reduced triazine compounds.

Scientific Research Applications

N~6~-Benzyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N6-Benzyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in biological systems, it may inhibit specific enzymes or interact with DNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N~6~-Benzyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine
  • N~6~-Phenyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4,6-triamine
  • N~6~-Benzyl-N~2~,N~2~,N~4~,N~4~-diethyl-1,3,5-triazine-2,4,6-triamine

Uniqueness

N~6~-Benzyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

50374-08-8

Molecular Formula

C14H20N6

Molecular Weight

272.35 g/mol

IUPAC Name

6-N-benzyl-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C14H20N6/c1-19(2)13-16-12(17-14(18-13)20(3)4)15-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,15,16,17,18)

InChI Key

VWOHVKNSCSIPRH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NCC2=CC=CC=C2)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.